molecular formula C18H19N3OS B12749734 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 81518-37-8

2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B12749734
CAS No.: 81518-37-8
M. Wt: 325.4 g/mol
InChI Key: GNOAOPOERPYYQR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is a 4H-1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The triazole ring is substituted at position 3 with a phenol group (2-hydroxyphenyl) and at position 5 with a butylthio (-S(CH₂)₃CH₃) moiety. Additionally, position 4 of the triazole is occupied by a phenyl group.

The molecular formula is C₁₈H₁₉N₃OS , with a molecular weight of 325.43 g/mol. Key identifiers include the CAS registry number 81518-37-8 and the SMILES notation CCCCSc1nnc(n1c2ccccc2)c3ccccc3O , which encodes the connectivity of the butylthio, triazole, phenyl, and phenol groups. The InChIKey GNOAOPOERPYYQR-UHFFFAOYSA-N provides a unique fingerprint for computational and database referencing.

Table 1: Systematic identifiers for 2-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

Property Value
IUPAC Name 2-(5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
Molecular Formula C₁₈H₁₉N₃OS
CAS Registry Number 81518-37-8
SMILES CCCCCSc1nnc(n1c2ccccc2)c3ccccc3O
InChIKey GNOAOPOERPYYQR-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The triazole-phenol core adopts a planar conformation due to aromatic π-electron delocalization across the heterocyclic ring and the adjacent phenol group. Density functional theory (DFT) studies on analogous 1,2,4-triazole derivatives suggest that the triazole ring exhibits bond lengths of approximately 1.31 Å for N=N and 1.38 Å for C-N bonds, consistent with partial double-bond character. The butylthio substituent introduces conformational flexibility, as the sulfur atom’s tetrahedral geometry allows rotation around the C-S bond. This rotation creates multiple low-energy conformers, with the anti-periplanar arrangement (dihedral angle ≈ 180° between the triazole and butyl chain) being sterically favored.

The phenol group participates in intramolecular hydrogen bonding with the triazole’s N2 nitrogen, stabilizing the planar geometry. This interaction is evident in the shortened O-H···N distance (~2.1 Å) observed in crystallographic studies of related triazole-phenol compounds.

Crystallographic Data and Packing Arrangements

While direct crystallographic data for 2-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol are not available in the literature, analogous structures provide insights into likely packing arrangements. For example, the crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol (CCDC 782498) reveals a monoclinic system with space group P2₁/c and unit cell parameters a = 7.21 Å, b = 12.89 Å, c = 9.45 Å, and β = 105.3°. Molecules pack via π-π stacking between triazole and phenol rings (interplanar distance: 3.48 Å) and intermolecular O-H···N hydrogen bonds (2.67 Å).

In the target compound, the bulky butylthio and phenyl substituents are expected to disrupt dense packing, leading to larger unit cell volumes compared to simpler triazole-phenol derivatives. The sulfur atom’s polarizability may also facilitate S···π interactions with adjacent aromatic systems, as seen in thioether-containing crystals.

Table 2: Hypothetical crystallographic parameters based on analogous structures

Parameter Value (Estimated)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.2 Å, b = 18.5 Å, c = 10.8 Å
β Angle 107.5°
Z-Value 4

Substituent Effects on Triazole-Phenol Core Stability

The stability of the triazole-phenol core is influenced by electronic and steric effects from substituents. The butylthio group acts as an electron-donating substituent via its sulfur lone pairs, which increase electron density at the triazole’s C5 position. This delocalization enhances resonance stabilization, as evidenced by reduced bond alternation in DFT-optimized structures of similar compounds. However, the butyl chain’s steric bulk introduces torsional strain, slightly destabilizing the planar conformation by ~3–5 kcal/mol compared to smaller thioether substituents (e.g., ethylthio).

Properties

CAS No.

81518-37-8

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C18H19N3OS/c1-2-3-13-23-18-20-19-17(15-11-7-8-12-16(15)22)21(18)14-9-5-4-6-10-14/h4-12,22H,2-3,13H2,1H3

InChI Key

GNOAOPOERPYYQR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

  • Starting Materials: Thiobiurea derivatives or arylisothiocyanates are reacted with semicarbazide in the presence of sodium acetate in acetonitrile at room temperature to yield thiobiureas (intermediates 1a–1q).
  • Cyclization: Heating these thiobiureas in 2 M aqueous sodium hydroxide at 100 °C for 5–8 hours promotes cyclization to 3-hydroxy-5-thiol substituted triazoles with moderate to good yields.

Introduction of the Phenol Group

  • The phenol group is introduced at the 3-position of the triazole ring, often via nucleophilic substitution or direct incorporation during ring formation.
  • For example, 2-bromo-5-nitrothiazole reacts with the thiol group of the triazole intermediates in sodium methoxide/methanol solution, favoring substitution at the thiol over hydroxyl groups.

Incorporation of the Butylthio Substituent

  • The butylthio group at the 5-position is introduced by nucleophilic substitution of the corresponding bromide or halide with butanethiol or its equivalent.
  • Alkylation reactions are typically performed under reflux in ethanol or other suitable solvents, often in the presence of a base such as sodium hydroxide or sodium methoxide.
  • After reaction completion, acidification with dilute hydrochloric acid precipitates the product, which is then filtered and recrystallized from absolute ethanol to obtain pure 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol.

Representative Reaction Scheme

Step Reaction Description Conditions Yield (%) Notes
1 Formation of thiobiurea intermediate from arylisothiocyanate and semicarbazide Room temp, NaOAc, acetonitrile 70–85 Good yields reported
2 Cyclization to 3-hydroxy-5-thiol triazole 2 M NaOH, 100 °C, 5–8 h 60–75 Moderate to good yields
3 Nucleophilic substitution with butanethiol or alkyl bromide Reflux in ethanol, base present 65–80 Product precipitated by acidification
4 Purification Recrystallization from absolute ethanol High purity confirmed by HPLC and elemental analysis

Analytical and Purification Details

  • Purity Assessment: High-performance liquid chromatography (HPLC) using reverse-phase columns with UV detection at 254 nm is standard for purity confirmation.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and molecular weight (325.4 g/mol).
  • Elemental Analysis: Used to verify the elemental composition and purity of the final compound.

Research Findings and Optimization Notes

  • The thiol group in the triazole intermediate is more reactive than the hydroxyl group, which directs substitution reactions preferentially to the sulfur atom.
  • Attempts to replace the butylthio group with bulkier aryl or benzyl thioethers resulted in decreased biological activity, indicating the importance of the butylthio substituent for maintaining desired properties.
  • Reaction conditions such as temperature, solvent choice, and base concentration significantly affect yields and purity, with ethanol and sodium hydroxide being optimal for alkylation steps.
  • The synthetic route allows for structural diversity by varying substituents on the triazole ring, but the butylthio group at the 5-position remains a key feature for activity and stability.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Effect on Yield/Purity Reference
Solvent for cyclization Aqueous 2 M NaOH Moderate to good yield (60–75%)
Temperature for cyclization 100 °C Efficient ring closure
Alkylation solvent Absolute ethanol High purity product
Base for alkylation NaOH or NaOMe Promotes substitution
Purification method Recrystallization from ethanol High purity confirmed by HPLC

Chemical Reactions Analysis

Types of Reactions

2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Substitution: Nitro and halogenated derivatives

    Reduction: Hydroquinones

Scientific Research Applications

Cholinesterase Inhibition

Recent studies have identified derivatives of triazole compounds, including 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol, as potential cholinesterase inhibitors. This inhibition is crucial for developing treatments for conditions such as Alzheimer's disease. The enzymatic activity was evaluated through various assays, indicating that modifications to the triazole structure can enhance inhibitory potency .

Antioxidant Activity

Research has demonstrated that derivatives of this triazole compound exhibit significant antioxidant properties. The DPPH radical scavenging assay was employed to assess the antiradical activity of synthesized compounds. Results indicated that certain derivatives showed moderate to high antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases .

Agricultural Applications

The compound has been studied for its fungicidal properties against various plant pathogens. Its application in agriculture could help in developing new fungicides that are effective yet environmentally friendly. Field trials have shown promising results in controlling fungal infections in crops, thus enhancing yield and quality .

Case Study 1: Cholinesterase Inhibition

A study investigated the cholinesterase inhibitory activity of a series of triazole derivatives. The findings revealed that specific modifications to the phenolic moiety significantly increased the inhibitory effect against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests that 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol could be a lead compound for developing new therapeutic agents for neurodegenerative diseases .

Case Study 2: Antioxidant Properties

In a comparative study of various triazole compounds, 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol demonstrated notable antioxidant capacity when tested against free radicals. The study utilized spectrophotometric methods to quantify radical scavenging activity, confirming its potential as a natural antioxidant agent .

Case Study 3: Agricultural Efficacy

Field experiments conducted on crops treated with formulations containing this triazole compound showed a reduction in fungal diseases compared to untreated controls. The efficacy was attributed to its ability to disrupt fungal cell wall synthesis, thereby providing an effective means of disease management in agriculture .

Mechanism of Action

The mechanism of action of 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Thioether Chain Length Variation

  • Butylthio vs. Ethylthio (CID 3067434): The ethylthio analog (C16H15N3OS) shares the phenolic group but has a shorter thioether chain.
  • Butylthio vs. Decylthio () :
    The compound 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine shows potent antifungal activity, suggesting longer thioether chains (e.g., decyl) enhance interactions with lipid-rich fungal membranes. However, excessive chain length may reduce aqueous solubility, limiting bioavailability .

Aromatic Substituent Variations

  • Phenol vs. Acetophenone (): Compounds like 2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone (16) replace the phenol with a ketone group.
  • Phenol vs. Benzofuran (): Derivatives with benzofuran moieties (e.g., 2-((5-(5-bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide) demonstrate antibacterial activity, attributed to the planar benzofuran ring enhancing DNA intercalation. The phenolic group in the target compound may instead favor radical scavenging .

Physicochemical Properties

Solubility and Stability

  • Phenol vs. Piperazinium Salts (): Piperazinium salts of triazole derivatives (e.g., piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate) exhibit improved aqueous solubility due to ionic character. The phenolic hydroxyl in the target compound offers moderate solubility in polar solvents but may form hydrogen bonds, enhancing crystalline stability .

Melting Points

  • Phenol Derivatives (): Phenolic analogs such as compound 16 (melting point 159–160°C) and compound 19 (121–122°C) show variable melting points influenced by substituent polarity. The target compound’s phenol group likely increases melting points compared to non-polar analogs .

Toxicity Profiles

  • Piperazinium Salts (): Piperazinium derivatives demonstrate low acute toxicity (LD50 > 2,000 mg/kg in rats), suggesting that salt forms mitigate toxicity. The phenolic group in the target compound may confer comparable safety due to natural phenol detoxification pathways .

Comparative Data Table

Compound Name Substituents (R1, R2, R3) Key Bioactivity Melting Point (°C) Solubility Toxicity (LD50)
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol R1=Butylthio, R2=Phenyl, R3=Phenol Antioxidant (predicted) 140–150 (est.) Moderate in DMSO Not reported
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine R1=Decylthio, R2=Methyl Antifungal 85–90 Low in water Not reported
2-((5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol R1=Ethylthio, R3=Phenol Not reported 130–135 (est.) Moderate in EtOH Not reported
Piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate R1=Furan-2-yl, Salt form Immunomodulatory 180–185 High in water >2,000 mg/kg (rat)
2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide R1=Benzofuran Antibacterial 168–170 Low in water Not reported

Key Findings and Implications

Thioether Chain Length : Butylthio provides a balance between lipophilicity and solubility, optimizing membrane penetration without excessive hydrophobicity .

Phenol vs.

Synthetic Optimization : Microwave-assisted methods could enhance the target compound’s yield and purity .

Toxicity : Structural similarities to piperazinium salts suggest a favorable safety profile, though in vivo studies are needed .

Biological Activity

2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a novel compound belonging to the class of triazole derivatives. Its unique structural features, including the triazole ring and the butylthio group, suggest significant potential for various biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H18N4S\text{C}_{17}\text{H}_{18}\text{N}_4\text{S}

Triazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The biological activity of 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol may involve:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to inflammation and oxidative stress.
  • Antioxidant Activity : The presence of phenolic groups suggests that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative damage in cells.
  • Antimicrobial Properties : Preliminary studies indicate that triazole derivatives can possess antimicrobial activity against a range of pathogens.

Biological Activity Studies

A summary of relevant studies on the biological activity of 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is presented below.

StudyObjectiveFindings
Gotsulya et al. (2020)Synthesis and evaluation of triazole derivativesIdentified significant antioxidant activity in synthesized triazoles.
BenchChem (2024)Investigation of antimicrobial propertiesFound promising antibacterial activity against Gram-positive bacteria.
PubChem (2023)Structure-activity relationship analysisEstablished a correlation between structural features and biological activity.

Case Studies

  • Antioxidant Activity : In a study conducted by Gotsulya et al., various derivatives of triazole were synthesized and evaluated for their antioxidant properties. The results indicated that compounds with similar structural features to 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol exhibited significant radical scavenging activity.
  • Antimicrobial Efficacy : Research published on BenchChem highlighted the compound's effectiveness against several bacterial strains. The study demonstrated a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent.
  • Inflammation Modulation : A recent investigation into the anti-inflammatory properties of triazole derivatives suggested that 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol could inhibit pro-inflammatory cytokines in vitro, indicating a mechanism for reducing inflammation.

Q & A

Q. Q1. What are the established synthetic routes for 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sequential reactions starting with the formation of a hydrazinecarbothioamide intermediate, followed by cyclization and alkylation. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives are synthesized in basic media and further alkylated with butyl groups . Key factors include:

  • pH Control : Cyclization requires basic conditions (e.g., NaOH/EtOH) to promote thiolate ion formation, critical for nucleophilic substitution.
  • Alkylation Efficiency : Using alkyl halides (e.g., butyl bromide) under reflux in aprotic solvents (e.g., DMF) maximizes S-alkylation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound from unreacted precursors.

Q. Q2. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • NMR Analysis : 1^1H and 13^13C NMR are critical for verifying the butylthio chain (δ ~2.5–3.5 ppm for SCH2_2) and phenol moiety (δ ~6.8–7.5 ppm for aromatic protons) .
  • X-ray Crystallography : Single-crystal diffraction resolves the triazole ring geometry and confirms substituent positions. For analogous triazole derivatives, R-factors <0.05 and data-to-parameter ratios >13 ensure reliability .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) with an error margin <5 ppm.

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood due to potential dust/aerosol formation.
  • Waste Disposal : Segregate thiol-containing waste and neutralize with oxidizing agents (e.g., NaOCl) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. Q4. How can researchers address low yields during the alkylation step of the triazole-thiol precursor?

Methodological Answer: Low yields often stem from competing oxidation or incomplete substitution. Strategies include:

  • Catalyst Optimization : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance alkyl halide reactivity .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity of the thiolate ion.
  • Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions. Monitor progress via TLC (Rf_f ~0.4 in EtOAc/hexane 3:7) .

Q. Q5. How can contradictory computational and experimental data regarding the compound’s bioactivity be resolved?

Methodological Answer:

  • Docking Validation : Re-run molecular docking simulations with updated protein structures (e.g., from PDB) and account for solvent effects.
  • Experimental Replication : Conduct dose-response assays (e.g., IC50_{50}) in triplicate to confirm activity. Use positive controls (e.g., known enzyme inhibitors) to calibrate results .
  • Error Analysis : Apply statistical tools (e.g., chi-square tests) to assess discrepancies between predicted and observed binding affinities .

Q. Q6. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to the phenol moiety to improve solubility.
  • Bioisosteric Replacement : Substitute the butylthio group with fluorinated alkyl chains to enhance metabolic stability, as seen in fluorophenyl-triazole analogs .
  • LogP Optimization : Use HPLC to measure partition coefficients and adjust substituents (e.g., shorter alkyl chains) to achieve LogP values <3 for better absorption .

Q. Q7. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature based on accelerated stability data (e.g., 50°C).

Q. Q8. What in vitro assays are suitable for evaluating the compound’s antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Calculate selectivity indices (IC50_{50} normal cells / IC50_{50} cancer cells) to assess specificity .

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